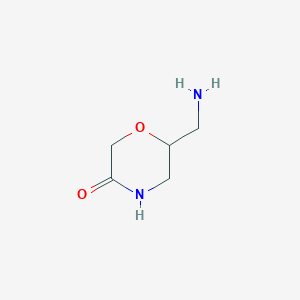
6-(Aminomethyl)morpholin-3-one
Overview
Description
6-(Aminomethyl)morpholin-3-one (CAS# 793644-35-6) is a useful research chemical . It has a molecular weight of 130.15 and a molecular formula of C5H10N2O2 .
Synthesis Analysis
Morpholines, including 6-(Aminomethyl)morpholin-3-one, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides can be used to synthesize various morpholines .Molecular Structure Analysis
The molecular structure of 6-(Aminomethyl)morpholin-3-one includes both amine and ether functional groups . The InChI key is RRAANKOMZXHCIN-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of 6-(Aminomethyl)morpholin-3-one involves a sequence of coupling, cyclization, and reduction reactions . The reaction involves the use of amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis
6-(Aminomethyl)morpholin-3-one has a molecular weight of 130.15 and a molecular formula of C5H10N2O2 . It has a high GI absorption and is not BBB permeant . It is not a substrate or inhibitor for various CYP enzymes .Scientific Research Applications
Imaging Monoacylglycerol Lipase in the Brain
“6-(Aminomethyl)morpholin-3-one” has been used as a novel scaffold for imaging Monoacylglycerol lipase (MAGL) via positron emission tomography (PET) . MAGL is a gatekeeper in regulating endocannabinoid signaling and has gained substantial attention as a therapeutic target for neurological disorders .
However, the slow kinetics of the morpholin-3-one derivative in vivo hampered its application. To overcome this, structural optimization was conducted and eleven novel MAGL inhibitors were designed and synthesized .
Development of PET Tracer
Based on the results from MAGL inhibitory potency, in vitro metabolic stability, and surface plasmon resonance assays, a compound was identified as a potential MAGL PET tracer candidate . This compound was synthesized via a direct 11CO2 fixation method and successfully mapped MAGL distribution patterns on rodent brains in in vitro autoradiography .
Improved Kinetic Profile for PET Imaging
PET studies in mice using the synthesized compound demonstrated its improved kinetic profile compared to the lead structure . Its high specificity in vivo was proved by using MAGL knockout mice .
Potential for Clinical Translation
Although further studies confirmed that the synthesized compound is a P-glycoprotein (P-gp) substrate in mice, its low P-gp efflux ratio on cells transfected with human protein suggests that it should not be an issue for the clinical translation of the compound as a novel reversible MAGL PET tracer in human subjects .
Warranting Further Clinical Evaluation
Overall, the synthesized compound showed promising results warranting further clinical evaluation . It could potentially be used as a novel reversible MAGL PET tracer in human subjects .
Safety And Hazards
6-(Aminomethyl)morpholin-3-one is classified as a danger and has a hazard statement of H314 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
6-(aminomethyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-1-4-2-7-5(8)3-9-4/h4H,1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAANKOMZXHCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)morpholin-3-one | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2371965.png)

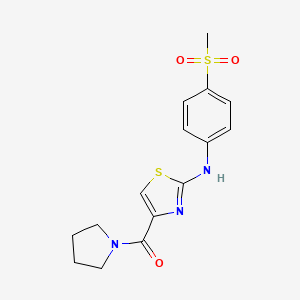
![Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2371969.png)

![N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide](/img/structure/B2371974.png)

![2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2371977.png)
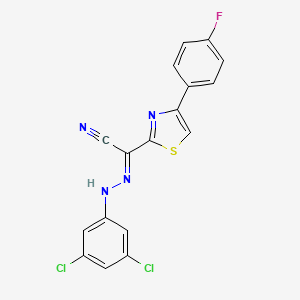

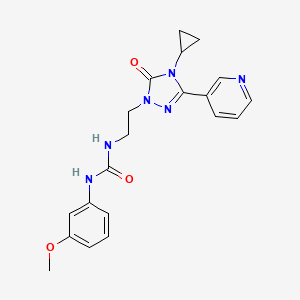
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid](/img/structure/B2371985.png)
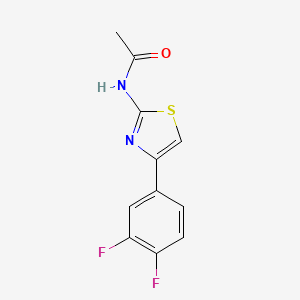
![N-(1-cyanocycloheptyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2371987.png)